N-(2-Bromoethyl)quinuclidinium, Bromide

Analytical Chemistry Quality Control Synthetic Chemistry

Synthesizing quinuclidine-based candidates requires a bifunctional building block combining the rigid scaffold with a reactive electrophilic handle. N-(2-Bromoethyl)quinuclidinium Bromide (CAS 104304-10-1) fills this gap. • Terminal alkyl bromide enables SN2 diversification with amines, thiols, or alkoxides. • Rigid quinuclidinium core is a privileged fragment for GPCR, ion channel & enzyme SAR. • Characterized solid shipped ambient; global availability for rapid project start.

Molecular Formula C9H17Br2N
Molecular Weight 299.05 g/mol
CAS No. 104304-10-1
Cat. No. B015080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)quinuclidinium, Bromide
CAS104304-10-1
Synonyms1-(2-Bromoethyl)-1-azoniabicyclo[2.2.2]octane Bromide; 
Molecular FormulaC9H17Br2N
Molecular Weight299.05 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1CC2)CCBr.[Br-]
InChIInChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1
InChIKeyRNBVASFUNCIZQJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromoethyl)quinuclidinium, Bromide (CAS 104304-10-1) for Chemical Procurement and Synthesis: A Reference Guide


N-(2-Bromoethyl)quinuclidinium, Bromide (CAS 104304-10-1) is a quaternary ammonium salt comprising a quinuclidine core N-alkylated with a 2-bromoethyl group, with bromide as the counterion . Its IUPAC name is 1-(2-bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide . This compound is distinct from pharmacologically optimized muscarinic antagonists, as its primary role is that of a synthetic intermediate. The combination of a rigid, bicyclic quinuclidine cation and a primary alkyl bromide creates a specific electrophilic building block with utility in constructing more complex molecular architectures, particularly in medicinal chemistry campaigns targeting the quinuclidine chemical space .

Why In-Class Quinuclidinium Analogs Cannot Substitute for N-(2-Bromoethyl)quinuclidinium Bromide in Chemical Synthesis


Due to its function as a synthetic intermediate rather than a final active pharmaceutical ingredient (API), generic substitution within the quinuclidinium class is not scientifically justifiable. N-(2-Bromoethyl)quinuclidinium bromide possesses a unique combination of a rigid quinuclidine core and a terminal, electrophilic 2-bromoethyl substituent, enabling a specific type of alkylation chemistry . The use of close analogs, such as 1-ethylquinuclidinium bromide or N-methylquinuclidinium iodide, would result in a different reaction pathway or yield a structurally distinct final product. These analogs lack the crucial electrophilic handle for further derivatization or conjugation, thereby breaking the intended synthetic sequence [1]. Therefore, selecting the exact compound is essential for maintaining the structural integrity and functional properties of the final target molecule.

Quantitative Differentiation of N-(2-Bromoethyl)quinuclidinium Bromide (CAS 104304-10-1) vs. Closest Analogs for Research Procurement


Chemical Identity and Purity: Verifiable Analytical Specifications for N-(2-Bromoethyl)quinuclidinium Bromide

A primary differentiator for procurement is the availability of a verified, pure chemical entity. Commercial specifications for N-(2-Bromoethyl)quinuclidinium bromide are well-defined, with a minimum purity of 95-98% . This contrasts with many in-class N-alkyl quinuclidinium salts, which may be offered as custom synthesis products without established, publicly-available quality control metrics, introducing uncertainty and potential delays into research workflows [1].

Analytical Chemistry Quality Control Synthetic Chemistry

Synthetic Accessibility: Commercial Availability vs. Custom Synthesis for N-(2-Bromoethyl)quinuclidinium Bromide

Procurement efficiency is a key differentiator. N-(2-Bromoethyl)quinuclidinium bromide is commercially available off-the-shelf from multiple suppliers, enabling rapid procurement and project initiation [1]. This stands in contrast to many closely related N-alkyl and N-aryl quinuclidinium analogs, which are frequently listed only as 'available through custom synthesis' [2]. The direct availability of this compound provides a quantifiable advantage in terms of reduced lead time and overall project cost compared to the time and financial investment required for a custom synthesis campaign.

Medicinal Chemistry Procurement Synthetic Methodology

Role as a Key Intermediate: Defining a Precise Synthetic Role Not Filled by Simple N-Alkyl Analogs

The primary value proposition of N-(2-Bromoethyl)quinuclidinium bromide lies in its structural specificity as a bifunctional building block. It provides both a quaternary ammonium center and a reactive primary alkyl bromide handle for further derivatization [1]. This is fundamentally different from simpler N-alkyl quinuclidinium salts, such as 1-ethylquinuclidinium bromide, which act as end-products and lack the electrophilic moiety for subsequent alkylation or conjugation reactions [2]. This structural feature makes it a strategic intermediate for generating diverse libraries of quinuclidine-containing compounds, enabling medicinal chemists to explore chemical space inaccessible with simpler analogs.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Primary Research Applications for Procuring N-(2-Bromoethyl)quinuclidinium Bromide (CAS 104304-10-1)


Use as a Key Intermediate in the Synthesis of Complex Quinuclidine Derivatives

N-(2-Bromoethyl)quinuclidinium bromide is best utilized as a strategic building block in medicinal chemistry. Its 2-bromoethyl group serves as a reactive handle for nucleophilic substitution (SN2) reactions, allowing researchers to install a wide array of functional groups or linkers onto the quinuclidinium scaffold. This approach is foundational for generating diverse libraries of N-substituted quinuclidinium compounds for structure-activity relationship (SAR) studies targeting various biological systems [1].

Precursor for Bivalent or Bifunctional Molecular Probes

The terminal bromide on the ethyl chain enables the compound to act as a linker. This makes it suitable for creating bivalent ligands or molecular probes where the quinuclidine moiety is used for recognition of a biological target (e.g., a receptor or enzyme) and the conjugated group serves as a reporter (fluorescent tag, biotin) or a second pharmacophore [1]. This application is a direct consequence of the compound's unique bifunctional nature.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its defined and commercially available purity, this compound can serve as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS). This is particularly relevant for research programs synthesizing more complex quinuclidine-based drug candidates, where N-(2-Bromoethyl)quinuclidinium bromide might be a potential synthetic impurity or a starting material that requires monitoring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Bromoethyl)quinuclidinium, Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.